Cas no 847407-07-2 (N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide)

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide is a fluorinated imidazopyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features dual aromatic fluorination, enhancing metabolic stability and binding affinity in biological systems. The carbothioamide moiety contributes to improved solubility and interaction with target proteins, making it a valuable scaffold for drug discovery. This compound exhibits favorable physicochemical properties, including balanced lipophilicity and molecular weight, which are critical for bioavailability optimization. Its rigid heterocyclic core allows for selective modulation of biological pathways, particularly in kinase inhibition or receptor targeting. The presence of fluorine atoms further enhances its pharmacokinetic profile, offering potential for therapeutic development.
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide structure
847407-07-2 structure
Product Name:N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide
CAS No:847407-07-2
MF:C19H16F2N4S
MW:370.418949127197
CID:6170902
PubChem ID:18553991
Update Time:2025-11-01

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide
    • N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
    • N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
    • AKOS024594677
    • 847407-07-2
    • F0668-0384
    • N-(3-fluorophenyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
    • Inchi: 1S/C19H16F2N4S/c20-13-6-4-12(5-7-13)18-17-16(22-11-23-17)8-9-25(18)19(26)24-15-3-1-2-14(21)10-15/h1-7,10-11,18H,8-9H2,(H,22,23)(H,24,26)
    • InChI Key: FAXHLROXTCWPTN-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=CC=C(C=1)F)N1CCC2=C(C1C1C=CC(=CC=1)F)N=CN2

Computed Properties

  • Exact Mass: 370.10637403g/mol
  • Monoisotopic Mass: 370.10637403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 76Ų

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0668-0384-2μmol
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0668-0384-5μmol
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0668-0384-10μmol
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0668-0384-20μmol
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0668-0384-1mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0668-0384-2mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0668-0384-3mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0668-0384-4mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0668-0384-5mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0668-0384-10mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
10mg
$79.0 2023-05-17

Additional information on N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide

Introduction to N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] (CAS No. 847407-07-2)

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 847407-07-2, represents a unique structural motif that combines the functionalities of fluorinated aromatic rings with an imidazo[4,5-cpyridine] core. The presence of multiple fluorine atoms in its structure not only enhances its electronic properties but also influences its binding interactions with biological targets.

The imidazo[4,5-cpyridine] scaffold is a well-known pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities. This particular derivative has been extensively studied for its potential applications in the development of novel therapeutic agents. The incorporation of a thiocarbonyl group at the 5-position of the imidazo[4,5-cpyridine] ring introduces additional reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further functionalization.

In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The dual fluorination in N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] makes it an attractive candidate for further exploration in this domain. Studies have demonstrated that fluorinated aromatic rings can significantly modulate the pharmacokinetic properties of molecules, leading to more effective drug candidates.

The compound's structure also suggests potential applications in the field of antiviral and anticancer research. The imidazo[4,5-cpyridine] core has been shown to interact with various biological targets, including enzymes and receptors involved in viral replication and cancer cell proliferation. The thiocarbonyl group at the 5-position provides a handle for further derivatization, allowing researchers to fine-tune the molecule's properties for specific therapeutic applications.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. By leveraging these tools, researchers can rapidly screen large libraries of compounds for potential hits against biological targets. N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] has been identified as a promising candidate through such virtual screening approaches. Its unique structural features make it a valuable asset in the quest for novel therapeutic agents.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of fluorinated aromatic rings necessitates the use of specialized reagents and catalysts to ensure high yields and purity. Researchers have developed innovative synthetic routes that optimize these conditions while minimizing side reactions. These advancements have not only improved the accessibility of this compound but also paved the way for its use in more complex synthetic transformations.

In addition to its pharmaceutical applications, N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] has potential uses in materials science and chemical biology. Its ability to interact with biological targets makes it a valuable tool for studying protein-ligand interactions at the molecular level. Furthermore,the presence of fluorine atoms allows for detailed structural elucidation using spectroscopic techniques such as NMR and mass spectrometry.

The future prospects of this compound are vast and multifaceted. Ongoing research aims to explore its full potential by investigating new synthetic pathways and expanding its applications in drug discovery and beyond. As our understanding of molecular interactions continues to grow,so does the importance of compounds like N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.